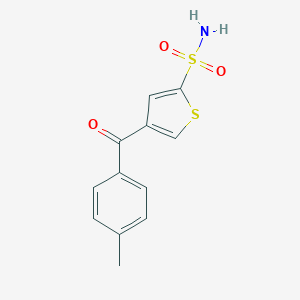
4-(4-Methylbenzoyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylbenzoyl)-2-thiophenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide are diverse and depend on the specific biological activity being studied. For example, in studies investigating its anti-inflammatory properties, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In studies investigating its anti-cancer properties, it has been found to induce apoptosis in cancer cells and inhibit their proliferation. In studies investigating its anti-microbial properties, it has been found to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes. Additionally, its synthesis method is relatively simple and straightforward, making it easy to obtain in large quantities. However, one limitation of using 4-(4-Methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-Methylbenzoyl)-2-thiophenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is interest in further elucidating its mechanism of action and identifying its molecular targets. Finally, there is interest in developing new derivatives of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide with improved biological activities and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide involves the reaction of 4-methylbenzoyl chloride with thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the acyl chloride group of the 4-methylbenzoyl chloride reacts with the amino group of the thiophene-2-sulfonamide to form the final product.
Applications De Recherche Scientifique
4-(4-Methylbenzoyl)-2-thiophenesulfonamide has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Propriétés
Numéro CAS |
119018-06-3 |
|---|---|
Nom du produit |
4-(4-Methylbenzoyl)-2-thiophenesulfonamide |
Formule moléculaire |
C12H11NO3S2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-(4-methylbenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11NO3S2/c1-8-2-4-9(5-3-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3,(H2,13,15,16) |
Clé InChI |
GYTMHWVFKHLDEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
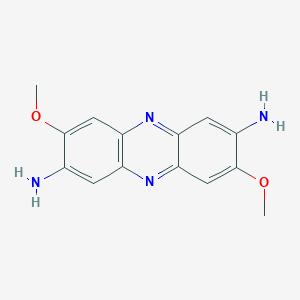
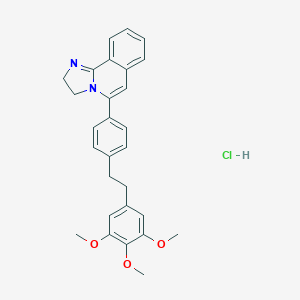
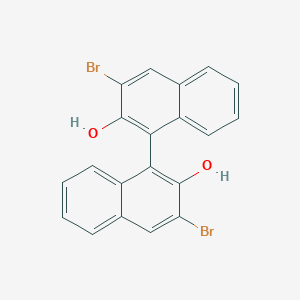
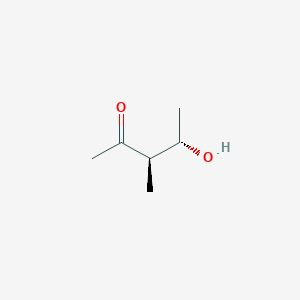
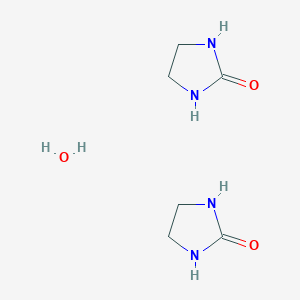
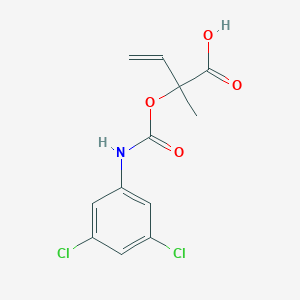
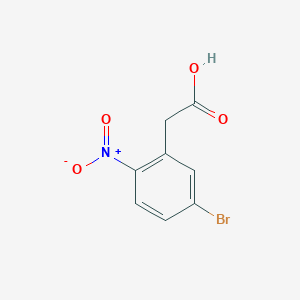
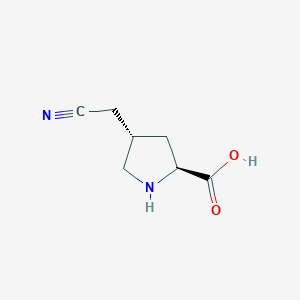
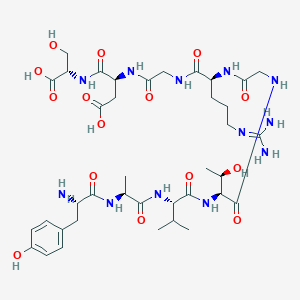
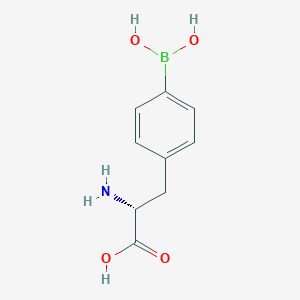
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
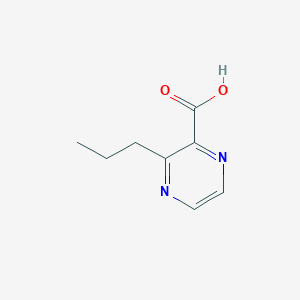
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)